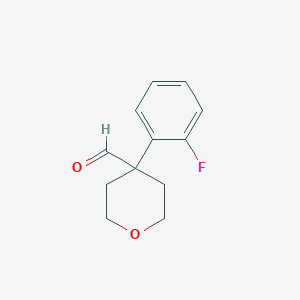

4-(2-Fluorophenyl)tetrahydropyran-4-carboxaldehyde

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of 4-(2-Fluorophenyl)tetrahydropyran-4-carboxaldehyde presents a sophisticated arrangement of functional groups that significantly influences its chemical and physical properties. The compound possesses the molecular formula C₁₂H₁₃FO₂ with a molecular weight of 208.23 grams per mole, establishing it as a medium-sized organic molecule with distinct structural features. The central framework consists of a six-membered tetrahydropyran ring, which serves as the primary structural scaffold for the molecule. This heterocyclic ring system contains a single oxygen atom that replaces one carbon atom in what would otherwise be a cyclohexane structure, fundamentally altering the electronic and conformational properties of the ring system.

The substitution pattern of this compound reveals a carefully positioned fluorophenyl group attached at the 4-position of the tetrahydropyran ring, alongside an aldehyde functional group at the same carbon center. This quaternary carbon center creates a unique stereochemical environment where the fluorophenyl substituent and the formyl group occupy distinct spatial orientations. The fluorine atom is specifically located at the 2-position of the phenyl ring, creating an ortho-fluorophenyl substituent that introduces both steric and electronic effects into the overall molecular structure. The presence of the fluorine atom in this position significantly influences the electronic distribution within the aromatic system and affects the overall polarity of the molecule.

The tetrahydropyran ring system naturally adopts a chair conformation, similar to cyclohexane, which represents the most energetically favorable arrangement for this six-membered ring. The energy barrier for ring flipping in tetrahydropyran systems is approximately 10 kilocalories per mole, comparable to cyclohexane, indicating relatively free conformational interconversion under normal conditions. However, the presence of the bulky fluorophenyl substituent and the planar aldehyde group at the 4-position creates significant steric constraints that may preferentially stabilize specific conformational arrangements. The chair conformation allows for optimal orbital overlap and minimizes steric interactions between the various substituents attached to the ring system.

The stereochemical configuration of the quaternary carbon center at position 4 represents a critical structural feature that determines the spatial relationships between the different functional groups. The tetrahedral geometry around this carbon atom positions the fluorophenyl group, aldehyde function, and the two ring carbon atoms in a specific three-dimensional arrangement. This configuration is particularly important for understanding the compound's reactivity patterns and potential biological activity, as the spatial orientation of functional groups directly influences molecular recognition processes and chemical transformations. The rigidity imposed by the chair conformation of the tetrahydropyran ring further constrains the conformational flexibility of the molecule, creating a relatively fixed spatial arrangement of the key functional groups.

Properties

IUPAC Name |

4-(2-fluorophenyl)oxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKUJJQPYMPGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

Based on patent literature and research findings, the preparation of 4-(2-Fluorophenyl)tetrahydropyran-4-carboxaldehyde typically involves the following key steps:

- Starting Material : Methyl cyanoacetate or related cyanoesters are often used as the initial substrate.

- Formation of 1,3,5-Tricarbonyl Precursors : These intermediates are crucial for subsequent cyclization and functional group transformations.

- Cyclization to Tetrahydropyran Ring : This involves intramolecular reactions to form the six-membered oxygen-containing ring.

- Introduction of the 2-Fluorophenyl Group : Achieved via nucleophilic substitution or coupling reactions.

- Asymmetric Reduction : A critical step to establish the stereochemistry of the tetrahydropyran ring, often using chiral catalysts or ligands.

- Oxidation to Aldehyde : Final step to convert the appropriate functional group to the aldehyde moiety.

Ruthenium-Catalyzed Asymmetric Hydrogenation

One of the advanced methods reported involves a ruthenium-catalyzed asymmetric hydrogenation of 1,3,5-tricarbonyl precursors. This process uses chiral non-racemic diphosphine ligands in the presence of secondary activating agents such as protic acids. The method is noted for:

- High stereoselectivity, producing the desired chiral tetrahydropyran ring system.

- Mild reaction conditions compared to traditional borane reductions.

- Avoidance of costly chiral raw materials like (R)-4-cyano-3-hydroxy-butyric acid ethyl ester.

- Efficiency in converting precursors directly to hydroxy-tetrahydropyran intermediates, which can be further transformed into the aldehyde.

This method is described as short and efficient, reducing the number of synthetic steps and improving overall yield.

Multi-Step Synthesis from Methyl Cyanoacetate

An alternative approach involves an eight-step or fewer synthetic sequence starting from methyl cyanoacetate. Key features include:

- Conversion of methyl cyanoacetate into valuable intermediates through functional group transformations.

- Formation of the tetrahydropyran ring with the 2-fluorophenyl substituent.

- Use of selective oxidation and reduction steps to install the aldehyde group at the 4-position of the tetrahydropyran ring.

- This route is well-documented in patent literature as a scalable process for producing intermediates related to atorvastatin synthesis.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Ruthenium-Catalyzed Asymmetric Hydrogenation | Uses chiral diphosphine ligands and protic acids | High stereoselectivity, mild conditions, cost-effective | Requires specialized catalysts and ligands |

| Multi-Step Synthesis from Methyl Cyanoacetate | Eight or fewer steps, functional group manipulations | Scalable, well-established, versatile intermediates | Longer synthesis time, multiple purification steps |

Detailed Research Findings

- Stereoselectivity : The ruthenium-catalyzed method achieves high diastereo- and enantioselectivities, overcoming challenges noted in prior asymmetric hydrogenations of 1,3,5-tricarbonyl systems, which often had poor yields and selectivities.

- Yield and Efficiency : The improved processes reduce the total number of synthetic steps, enhancing overall yield and reducing production costs.

- Avoidance of Expensive Chiral Raw Materials : The newer methods circumvent the need for costly chiral starting materials and low-temperature borane reductions, making the synthesis more practical for industrial applications.

- Application in Pharmaceutical Industry : The compound serves as a critical intermediate in the synthesis of atorvastatin and related HMG-CoA reductase inhibitors, underscoring the importance of efficient preparation methods.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)tetrahydropyran-4-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nitrating agents.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a tetrahydropyran ring substituted with a 2-fluorophenyl group and an aldehyde functional group. This configuration is crucial for its reactivity and interaction with biological targets. The molecular formula is with a molecular weight of approximately 202.22 g/mol.

Medicinal Chemistry

4-(2-Fluorophenyl)tetrahydropyran-4-carboxaldehyde has been investigated for its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses. Its structure allows for modifications that can enhance biological activity.

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit key signaling pathways involved in cancer proliferation, such as the TGF-β signaling pathway. For example, derivatives have shown IC50 values as low as 25 nM against ALK5 autophosphorylation, suggesting potent inhibitory activity .

- Anti-inflammatory Properties : Compounds containing the tetrahydropyran moiety have demonstrated antioxidant and anti-inflammatory activities, reducing oxidative stress markers in vitro. These properties suggest potential applications in managing inflammatory diseases.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its aldehyde group can participate in various chemical reactions, including:

- Oxidation : Leading to the formation of carboxylic acids.

- Reduction : Producing alcohol derivatives.

- Substitution Reactions : Allowing for the creation of various substituted benzaldehyde derivatives based on the nucleophile used.

Data Table: Biological Activities and Mechanisms

Case Study 1: Inhibition of ALK5

A study highlighted that derivatives containing the tetrahydropyran moiety exhibited significant inhibition against ALK5, which is involved in TGF-β signaling pathways associated with various cancers. One derivative displayed an IC50 value of 25 nM, indicating its potential as a therapeutic agent.

Case Study 2: Antioxidant and Anti-inflammatory Activities

Research demonstrated that similar compounds with the tetrahydropyran structure reduced oxidative stress markers significantly in vitro. The anti-inflammatory effects were assessed through protein denaturation assays, showing notable inhibition.

Case Study 3: Synthesis and Structure-Activity Relationships

A study on novel guanylhydrazone derivatives indicated that adding fluorine to the aromatic ring significantly enhanced anticancer activity compared to other analogs. The presence of fluorine atoms was linked to increased lipophilicity and improved biological activity .

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)tetrahydropyran-4-carboxaldehyde involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxaldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 2-fluorophenyl group in the target compound introduces ortho-substitution effects, which can hinder rotational freedom and influence binding affinity in drug-receptor interactions compared to the 4-fluorophenyl isomer .

- Functional Group Variations : Replacing the carboxaldehyde with a nitrile (e.g., 4-(2-fluorophenyl)tetrahydropyran-4-carbonitrile ) shifts reactivity toward nucleophilic cyanation pathways, useful in constructing heterocycles .

- Methoxy vs. Fluoro Substituents : The methoxy derivative (CAS: 902836-57-1) exhibits higher solubility in polar solvents due to the electron-donating methoxy group, whereas the fluorine atom in the target compound enhances electronegativity and lipophilicity .

Pharmacological and Physicochemical Properties

For example:

- BRAF/HDAC Dual Inhibitors: Compounds like 7-{[4-(4-(3-(2,6-difluorophenylsulfonamido)-2-fluorophenyl)-2-ethylthiazol-5-yl)pyrimidin-2-yl]amino}-N-hydroxyheptanamide (14f) leverage fluorine atoms to enhance target binding and metabolic stability, suggesting similar advantages for the carboxaldehyde derivative in prodrug designs .

- LogP and Solubility : The logP of 4-(2-fluorophenyl)tetrahydropyran-4-carboxaldehyde is estimated to be ~2.1 (calculated using ChemAxon), higher than its methoxy counterpart (logP ~1.5), indicating greater membrane permeability .

Biological Activity

4-(2-Fluorophenyl)tetrahydropyran-4-carboxaldehyde is an organic compound with the molecular formula C12H13FO2. This compound features a tetrahydropyran ring, a fluorophenyl group, and a carboxaldehyde functional group, which contribute to its unique chemical properties and potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

The biological activity of 4-(2-Fluorophenyl)tetrahydropyran-4-carboxaldehyde is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxaldehyde group can form covalent bonds with nucleophilic sites, modulating the activity of enzymes and other proteins. This dual action may lead to various biological effects, including cytotoxicity and potential therapeutic applications.

Biological Activities

Research has indicated that compounds similar to 4-(2-Fluorophenyl)tetrahydropyran-4-carboxaldehyde exhibit significant biological activities, particularly in anticancer research. For instance, studies have shown that derivatives of tetrahydropyran can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death through mechanisms such as DNA fragmentation and chromatin condensation .

Case Study: Anticancer Activity

In a comparative study of tetrahydropyran derivatives, compounds with fluorine substitutions demonstrated enhanced potency against cancer cell lines. Specifically, one study highlighted that a related compound exhibited cytotoxic effects in K562 leukemia cells, indicating that modifications like fluorination can significantly increase biological efficacy .

Comparative Analysis

To better understand the biological activity of 4-(2-Fluorophenyl)tetrahydropyran-4-carboxaldehyde, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(3-Chlorophenyl)tetrahydropyran-4-carboxaldehyde | Chlorine substitution | Moderate anticancer activity |

| 4-(4-Fluorophenyl)tetrahydropyran-4-carboxaldehyde | Fluorine substitution | High anticancer activity |

| 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile | Cyanide functional group | Potential neuroprotective effects |

The presence of specific substituents such as fluorine or chlorine can significantly influence the compound's reactivity and biological activity. Notably, the fluorinated derivatives often show improved lipophilicity and cellular uptake, enhancing their therapeutic potential .

Research Findings

Recent studies have focused on the synthesis and evaluation of tetrahydropyran derivatives for their biological activities. One study synthesized several guanylhydrazone derivatives and assessed their anticancer properties, revealing that the addition of a fluorine atom at specific positions increased potency against cancer cells .

Another significant finding highlighted the potential use of tetrahydropyran derivatives in treating mood disorders due to their interaction with kappa-opioid receptors (KOR). The development of selective KOR antagonists from these compounds suggests a promising avenue for addressing conditions such as depression and anxiety .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-fluorophenyl)tetrahydropyran-4-carboxaldehyde, and how do reaction conditions influence product purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the tetrahydropyran ring followed by fluorophenyl substitution. Key steps include:

- Ring formation : Cyclization of diols or epoxides under acidic conditions.

- Fluorophenyl introduction : Friedel-Crafts alkylation or Suzuki coupling with 2-fluorophenylboronic acid.

- Oxidation : Controlled oxidation of the alcohol intermediate to the aldehyde using reagents like PCC (pyridinium chlorochromate) to avoid over-oxidation .

- Reaction conditions (e.g., solvent polarity, temperature) significantly impact regioselectivity and purity. For example, anhydrous THF improves fluorophenyl coupling efficiency .

Q. How does the fluorine substituent on the phenyl ring influence the compound’s electronic and steric properties?

- Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the aldehyde group, enhancing reactivity in nucleophilic additions. Steric effects are minimal due to the fluorine’s small atomic radius, but its para position on the phenyl ring can modulate π-π stacking interactions in supramolecular studies. Computational studies (e.g., DFT) are recommended to quantify these effects .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR : and NMR distinguish the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons; signal at ~-110 to -120 ppm) and confirm aldehyde proton resonance (δ ~9.8–10.2 ppm) .

- IR : A strong carbonyl stretch (~1700 cm) for the aldehyde and C-F stretches (~1200 cm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHFO) .

Advanced Research Questions

Q. How can conflicting crystallographic and computational data regarding the compound’s conformation be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic equilibria in solution. Strategies include:

- X-ray crystallography : To resolve solid-state conformation (e.g., chair vs. boat tetrahydropyran ring) .

- Molecular dynamics (MD) simulations : To model solvent-dependent conformational flexibility .

- Variable-temperature NMR : To detect ring-flipping dynamics in solution .

Q. What strategies optimize regioselectivity in derivatization reactions involving the aldehyde group?

- Methodological Answer :

- Protecting groups : Use of tert-butyldimethylsilyl (TBS) ethers to shield the aldehyde during fluorophenyl modifications .

- Catalytic systems : Pd-catalyzed cross-couplings (e.g., with aryl halides) under inert atmospheres to minimize side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the aldehyde .

Q. How can computational methods predict the compound’s biological activity or material properties?

- Methodological Answer :

- QSAR modeling : Correlates substituent effects (e.g., fluorine position) with bioactivity (e.g., enzyme inhibition) .

- Docking studies : To predict binding affinity to biological targets (e.g., kinases) using software like AutoDock .

- DFT calculations : To assess electronic properties (e.g., HOMO-LUMO gaps) for material science applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.